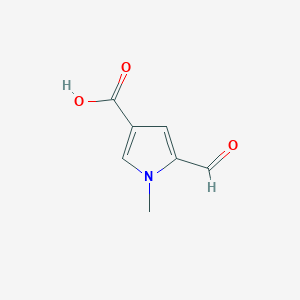

5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid

Description

5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at position 1, a carboxylic acid at position 3, and a formyl group at position 5. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol . This compound is commercially available (e.g., CymitQuimica, Ref: 10-F983379) and serves as a versatile building block in organic synthesis, particularly for derivatization via its reactive formyl and carboxylic acid groups . Its synthesis typically involves hydrolysis of ethyl esters under basic conditions, as demonstrated in procedures for analogous chloro-substituted pyrroles .

Properties

IUPAC Name |

5-formyl-1-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-3-5(7(10)11)2-6(8)4-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEZNHMVSOQGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482583-71-1 | |

| Record name | 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of aniline with malonic anhydride to form an acyl compound, which is then subjected to oxidation-reduction reactions to yield the desired product . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents.

Major Products Formed

Oxidation: 5-carboxy-1-methyl-1H-pyrrole-3-carboxylic acid.

Reduction: 5-hydroxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

| Ethyl derivative | 10 | Bacillus subtilis |

These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antibacterial agents.

Antitumor Activity

The antitumor potential of this compound has also been investigated. Studies have demonstrated that specific modifications to the pyrrole structure can significantly enhance its efficacy against various cancer cell lines.

Table 2: Antitumor Activity of 5-Formyl Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Chlorinated derivative | 0.32 | A549 (Lung cancer) |

| Methyl-substituted derivative | 0.67 | KB (Oral cancer) |

| Ethyl-amino derivative | 1.19 | Melanoma (K111) |

These results indicate that careful structural modifications can lead to enhanced potency against cancer cells, highlighting the compound's therapeutic potential.

Antimicrobial Efficacy

A notable study demonstrated that the minimum inhibitory concentration (MIC) of this compound was as low as 10 µg/mL against Bacillus subtilis, indicating strong antibacterial properties.

Anticancer Potential

In vitro studies revealed that modified derivatives of this compound had IC50 values ranging from 0.32 to 1.22 µM against various cancer cell lines, suggesting a promising avenue for cancer therapy development.

Therapeutic Applications

Research indicates that this compound could be further explored for its potential use in drug development, particularly as a scaffold for synthesizing novel therapeutic agents targeting specific diseases.

Synthetic Applications

The unique structure of this compound makes it a versatile building block in organic synthesis. Various methods have been reported for synthesizing this compound, allowing researchers flexibility in obtaining it for research and application purposes.

Table 3: Synthetic Routes for 5-formyl Derivatives

| Method | Description |

|---|---|

| Alkylation | Alkylation of pyrrole carboxylic acids using methyl iodide followed by base treatment. |

| Microwave-assisted synthesis | Utilization of microwave conditions to enhance reaction efficiency. |

These synthetic routes highlight the compound's versatility and accessibility for further research applications.

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 253870-02-9) Molecular Formula: C₈H₉NO₃; MW: 167.16 g/mol . Key Differences: Methyl groups at positions 2 and 4 instead of position 1. Applications: Used in coordination chemistry for Schiff base formation .

4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (Compound 6)

- Synthesis : Bromination of vinyl acetate followed by Vilsmeier formylation and chlorination .

- Key Differences : Chlorine at position 4 and methyl at position 2 enhance electrophilicity, making it reactive in nucleophilic substitution reactions.

5-(4-Chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylic acid (Compound 5)

- Molecular Features : Bulky aromatic substituents (phenyl and benzyl groups) increase lipophilicity (MW : ~330 g/mol) .

- Applications : Explored as a CB2 receptor antagonist in pharmacological studies .

Functional Group Variations

5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 21850-52-2) Molecular Formula: C₁₂H₁₇NO₂; MW: 207.27 g/mol . Key Differences: Cyclohexyl group at position 5 and carboxylic acid at position 2. The bulky cyclohexyl group reduces solubility in polar solvents.

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid

- Features : Fluorine and methoxy groups enhance metabolic stability and binding affinity in drug design .

Physicochemical Properties

Biological Activity

5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through case studies and data tables.

Overview of Pyrrole Derivatives

Pyrrole derivatives, including this compound, are known for their wide range of biological activities. These compounds exhibit properties such as:

- Antiviral

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antitubercular

- Antidiabetic .

The precise mechanism of action for this compound remains largely unexplored. However, it is believed that the compound may interact with various biological targets, including enzymes and receptors. The formyl group can participate in covalent bonding with nucleophilic residues in proteins, while the pyrrole ring can engage in π-π interactions with aromatic amino acids, potentially influencing enzyme activity and cellular responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, a study synthesized several derivatives and evaluated their in vitro antimicrobial activities against various pathogens. The results indicated significant antibacterial and antifungal effects.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |

|---|---|---|---|---|

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | E. coli | 15 | C. albicans | 14 |

| Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | S. aureus | 18 | A. niger | 12 |

| Methyl 2,4-dimethylpyrrole derivatives | P. aeruginosa | 20 | F. solani | 16 |

Anticancer Activity

Research has also indicated that pyrrole derivatives possess anticancer properties. A study focused on the synthesis of pyrrole-based compounds demonstrated their efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A specific derivative was tested against breast cancer cell lines (MCF7) and showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Results indicate significant anticancer activity at higher concentrations .

Structure–Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural features. Modifications to the pyrrole ring or substituents can enhance or diminish their efficacy against specific targets.

Key Findings from SAR Studies:

Q & A

Q. What are the optimal synthetic routes for 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid, considering yield and purity?

The synthesis can be achieved through (1) cyclization of nitrile-containing precursors (e.g., 5-amino-3-methylpyrrole derivatives) with formylating agents like formic acid under acidic or basic conditions , or (2) regioselective formylation of 1-methyl-1H-pyrrole-3-carboxylic acid using Vilsmeier-Haack reagents. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures ≥95% purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- 1H NMR : Expect signals for the formyl proton (δ ~9.8–10.2 ppm, singlet), methyl group (δ ~3.6–3.8 ppm, singlet), and pyrrole ring protons (δ ~6.5–7.5 ppm, multiplet) .

- ESIMS : Molecular ion peak [M+H]+ at m/z 168.1 (calculated for C₈H₉NO₃).

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to confirm purity (>97%) .

Q. What purification methods effectively isolate this compound from reaction mixtures?

Sequential solvent extraction (ethyl acetate/water) removes polar impurities, followed by silica gel chromatography (gradient: 20–50% ethyl acetate in hexane). Final recrystallization in ethanol yields crystalline product with >99% purity .

Q. What stability considerations are critical for storing this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). The formyl group is prone to oxidation; periodic HPLC analysis is recommended to monitor degradation (e.g., formation of carboxylic acid derivatives) .

Advanced Research Questions

Q. How do competing side reactions during formylation impact yield, and what strategies mitigate them?

Competing reactions include over-formylation or ring-opening. Mitigation involves:

- Temperature control : Maintain 0–5°C during formyl chloride addition .

- Catalyst optimization : Use BF₃·Et₂O to enhance regioselectivity .

- Reaction monitoring : In-situ FTIR tracks formyl group incorporation (C=O stretch ~1700 cm⁻¹) .

Q. How does the electronic environment of the pyrrole ring influence the formyl group’s reactivity?

The electron-withdrawing carboxylic acid at position 3 polarizes the ring, increasing electrophilicity at the formyl group (position 5). Computational studies (DFT, B3LYP/6-31G*) show enhanced susceptibility to nucleophilic attack (e.g., hydrazine for hydrazone formation) . This reactivity is critical for designing Schiff base ligands or prodrugs .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

Substitutions at the formyl position (e.g., conversion to hydroxymethyl or amine derivatives) modulate bioactivity. For example, replacing the formyl group with a hydroxymethyl moiety reduces cytotoxicity while retaining anti-inflammatory activity . Comparative SAR data can be generated via in vitro assays (e.g., COX-2 inhibition) .

Q. How can computational modeling predict binding affinities with biological targets?

Molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., cyclooxygenase-2) identifies key interactions:

- The formyl group hydrogen-bonds with Arg120.

- The pyrrole ring π-stacks with Tyr355. MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

LC-MS/MS (MRM mode) detects impurities at <0.1% levels. Key impurities include:

- 5-Hydroxymethyl derivative : Formed via formyl group reduction.

- Decarboxylated product : Identified by m/z 124.1 [M+H]+. Method validation follows ICH Q2(R1) guidelines .

Q. How does steric hindrance from the methyl group affect derivatization reactions?

The 1-methyl group restricts access to the pyrrole nitrogen, limiting alkylation or acylation at this site. Alternative strategies focus on functionalizing the formyl group (e.g., condensation with hydrazines for hydrazone-based probes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.